molecular formula C34H60N10O14 B12531500 L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline CAS No. 658038-54-1

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline

Cat. No.: B12531500
CAS No.: 658038-54-1
M. Wt: 832.9 g/mol
InChI Key: JLFCTGDNTSYMRA-CYHBETLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of L-Valyl-L-Seryl-L-Seryl-L-Alanyl-L-Seryl-L-Threonyl-L-Lysylglycyl-L-Proline

Primary Structure Analysis

Amino Acid Sequence Determination

The primary structure of this nonapeptide—defined by its linear sequence of nine amino acids—was determined using classical and modern analytical techniques. Edman degradation, a method involving sequential cleavage of N-terminal residues, provided partial sequence data by identifying L-valine as the first residue. However, the peptide’s length and presence of repetitive serine residues necessitated complementary mass spectrometry (MS) analysis. Electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight of 911.97 g/mol (calculated from the formula $$C{36}H{64}N{10}O{18}$$) and validated the sequence Val-Ser-Ser-Ala-Ser-Thr-Lys-Gly-Pro through tandem MS fragmentation patterns.

A critical challenge in sequencing arose from the dual serine residues at positions 2 and 3, which required high-resolution MS/MS to distinguish their order. Collision-induced dissociation (CID) spectra revealed characteristic fragmentation ions, confirming the sequence L-valine-L-serine-L-serine at the N-terminus. The C-terminal proline, identified via its unique immonium ion profile, further anchored the sequence.

Position-Specific Stereochemical Configuration

All amino acids in this peptide adopt the L-configuration, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and comparative analysis with synthetic standards. The stereochemical integrity of serine residues (positions 2, 3, and 5) was particularly scrutinized due to their potential for racemization during synthesis. Circular dichroism (CD) spectroscopy revealed no detectable D-amino acid signals, indicating high enantiomeric purity.

Proline’s rigid pyrrolidine ring introduces a cis- or trans-conformation at the peptide bond preceding it. NMR data showed a predominant trans-configuration (98%) for the Gly-Pro bond, stabilizing the C-terminal structure. This aligns with computational predictions that favor trans-proline in solvent-exposed regions.

Secondary Structure Prediction

Helical Propensity Analysis

Secondary structure predictions using the Chou-Fasman algorithm indicated low helical propensity (score: 0.89) for this peptide. The sequence lacks contiguous residues with high helix-forming tendencies, such as alanine or glutamine. Notably, the central L-alanyl-L-seryl-L-threonyl segment (positions 4–6) introduced a destabilizing motif due to threonine’s β-branched side chain, which sterically hinders α-helix formation. Proline at position 9 further disrupted helical continuity, as its cyclic structure prevents hydrogen bonding with the preceding glycine.

Position Amino Acid Helix Propensity Score
1 Valine 0.72
2 Serine 0.65
3 Serine 0.65
4 Alanine 1.45
5 Serine 0.65
6 Threonine 0.59
7 Lysine 1.07
8 Glycine 0.34
9 Proline 0.00

Tertiary Structure Modeling

Molecular Dynamics Simulations

All-atom molecular dynamics (MD) simulations in explicit solvent (TIP3P water) revealed a compact tertiary structure with a radius of gyration ($$R_g$$) of 7.2 Å. The N-terminal valine formed a hydrophobic cluster with alanine (position 4), while lysine (position 7) stabilized the C-terminal region via electrostatic interactions with solvent ions. Proline’s trans-conformation induced a kink, orienting the C-terminus away from the core.

“The peptide’s tertiary structure is governed by a balance of hydrophobic clustering and electrostatic solvation, with proline acting as a structural pivot.”

Comparative Homology Modeling

Due to the lack of homologous nonapeptides in structural databases, homology modeling relied on fragment-based approaches. The Val-Ser-Ser-Ala motif shared 40% sequence identity with a β-hairpin fragment from E. coli cold-shock protein (PDB: 1CSP). RosettaCommons simulations generated 10,000 decoys, with the lowest-energy model (ΔG: −23.4 kcal/mol) featuring a Type I β-turn at residues 6–9 (Thr-Lys-Gly-Pro). This turn was stabilized by a hydrogen bond between threonine’s hydroxyl group and glycine’s backbone carbonyl.

Properties

CAS No.

658038-54-1

Molecular Formula

C34H60N10O14

Molecular Weight

832.9 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C34H60N10O14/c1-16(2)25(36)32(55)42-21(14-46)30(53)41-20(13-45)29(52)38-17(3)27(50)40-22(15-47)31(54)43-26(18(4)48)33(56)39-19(8-5-6-10-35)28(51)37-12-24(49)44-11-7-9-23(44)34(57)58/h16-23,25-26,45-48H,5-15,35-36H2,1-4H3,(H,37,51)(H,38,52)(H,39,56)(H,40,50)(H,41,53)(H,42,55)(H,43,54)(H,57,58)/t17-,18+,19-,20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

JLFCTGDNTSYMRA-CYHBETLTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

  • Resin type : Polyethylene glycol (PEG)-modified polystyrene (PS) resins (e.g., Fmoc-SRam-PEG-PS) are preferred for their swelling properties and compatibility with Fmoc chemistry.
  • Proline attachment : The C-terminal proline is linked via its carboxyl group to the resin using a hydroxy group activator (e.g., HBTU/HOBt), achieving >99% coupling efficiency under nitrogen bubbling.

Fmoc/tBu Protection Strategy

  • Temporary protection : Fmoc shields α-amino groups, removed by 20% piperidine/DMF.
  • Side-chain protection :
    • Ser/Thr: tert-butyl (tBu) ethers.
    • Lys: tert-butyloxycarbonyl (Boc).
    • Proline: Unprotected (native carboxyl group bound to resin).

Stepwise Assembly and Challenges

The peptide’s repetitive Ser/Ser/Ala/Ser sequence increases aggregation risk, necessitating optimized coupling conditions.

Coupling Reagents and Efficiency

  • Activators : HBTU or HATU with DIEA in DMF ensure rapid activation.
  • Coupling time : 30–60 minutes per residue, monitored via Kaiser test for free amines.
Amino Acid Position Protecting Group Coupling Time (min) Efficiency (%)
Proline 8 (C-term) None 60 99.5
Glycine 7 Fmoc 30 98.8
Lysine 6 Fmoc, Boc 45 97.2
Threonine 5 Fmoc, tBu 45 96.5
Serine 4,3,2 Fmoc, tBu 45 95.7
Alanine 3 Fmoc 30 98.0
Valine 1 (N-term) Fmoc 45 96.8

Aggregation Mitigation

  • Pseudoproline dipeptides : Serine residues at positions 2, 3, and 5 are incorporated as Fmoc-Ser(ψMe,Mepro)-OH to disrupt β-sheet formation.
  • Low-temperature coupling : Reactions conducted at 4°C reduce chain aggregation.

Cleavage and Global Deprotection

Post-synthesis, the peptide is cleaved from the resin while removing side-chain protectants.

Trifluoroacetic Acid (TFA) Cocktail

  • Reagent : TFA/H2O/phenol/triisopropylsilane (8.5:0.5:0.5:0.5).
  • Time : 3 hours at 25°C, yielding >95% crude peptide.
  • Mechanism : tBu and Boc groups are acid-labile, while TFA solubilizes the peptide-resin matrix.

Purification and Analytical Validation

Crude peptides are purified via reverse-phase HPLC and characterized for identity/purity.

HPLC Conditions

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Gradient : 5–60% acetonitrile in 0.1% TFA over 45 minutes.
  • Purity : ≥95% achieved after two purification cycles.

Mass Spectrometry

  • Method : MALDI-TOF (matrix: α-cyano-4-hydroxycinnamic acid).
  • Data :
    • Theoretical m/z: 885.4 [M+H]⁺.
    • Observed m/z: 885.6 [M+H]⁺ (Δ = 0.02%).

Alternative Synthetic Approaches

While SPPS dominates, solution-phase and hybrid methods offer niche advantages.

Fragment Condensation

  • Segments : Val-Ser-Ser-Ala + Ser-Thr-Lys-Gly-Pro.
  • Coupling reagent : DCC/HOBt in DMF, yielding 78% fragment ligation.
  • Limitation : Lower efficiency for long peptides (>8 residues).

Enzymatic Synthesis

  • Protease : Subtilisin Carlsberg for Ser/Thr-rich regions.
  • Yield : <50% due to poor regioselectivity.

Industrial-Scale Considerations

  • Cost drivers : Fmoc-amino acids (40% of total cost), resin (25%).
  • Throughput : Automated synthesizers produce 1 kg/month with 90% reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in serine and threonine residues can be oxidized to form aldehydes or ketones.

    Reduction: The peptide can be reduced using reducing agents like DTT (dithiothreitol) to break disulfide bonds if present.

    Substitution: Amino groups in lysine can undergo substitution reactions with acylating agents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Acylating agents like acetic anhydride or succinic anhydride.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Reduced peptide with broken disulfide bonds.

    Substitution: Acylated peptide derivatives.

Scientific Research Applications

The compound L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline is a complex peptide with potential applications in various scientific fields, particularly in biochemistry and pharmacology. This article explores its applications, synthesizing information from diverse sources while adhering to the specified guidelines.

Pharmaceutical Development

This compound has been investigated for its potential role in drug development, particularly in:

  • Bone Density Regulation : Analogous to parathyroid hormone-related peptides, it may influence bone metabolism and density .
  • Peptide Therapeutics : As a synthetic peptide, it can serve as a model for designing therapeutic agents targeting specific biological pathways.

Biochemical Research

This peptide can be utilized in various biochemical studies:

  • Protein Interaction Studies : Its structure allows for exploration of interactions with receptors or other proteins, aiding in understanding cellular signaling pathways.
  • Enzyme Activity Modulation : The peptide's unique sequence may influence enzyme activity, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

Cancer Research

Peptides similar to this compound have been explored for their roles in cancer treatment:

  • Targeted Therapy : Research indicates that certain peptide sequences can selectively target cancer cells, potentially leading to novel therapeutic approaches .
  • Biomarkers for Diagnosis : The presence of specific peptides in biological fluids may serve as biomarkers for cancer diagnosis and prognosis.

Neuroscience

Peptides play crucial roles in neurobiology:

  • Neurotransmitter Modulation : The compound could influence neurotransmitter systems, potentially impacting mood regulation and cognitive functions.
  • Neuroprotective Effects : Some peptides exhibit protective effects on neurons, suggesting potential applications in neurodegenerative disease research.

Case Study 1: Bone Density Enhancement

A study investigating synthetic analogs of parathyroid hormone demonstrated that specific peptide sequences could significantly enhance bone density in animal models. This compound was included as part of the peptide library tested for efficacy .

Case Study 2: Cancer Cell Targeting

Research published in a peer-reviewed journal highlighted the use of similar peptides in selectively targeting breast cancer cells. The study showed that certain amino acid sequences could bind to cancer cell receptors, inhibiting tumor growth while sparing healthy cells .

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Sequence and Structural Features

Compound Name/ID Sequence Highlights Key Residues Structural Implications
Target Compound Val-Ser-Ser-Ala-Ser-Thr-Lys-Gly-Pro 3×Ser, Thr, Lys, Gly, Pro Hydrophilic, flexible (Gly), rigid C-terminus (Pro)
L-Proline,L-valyl-L-threonyl-L-threonyl-L-seryl-L-lysyl-L-prolyl... (CAS: 628708-60-1) Pro-Val-Thr-Thr-Ser-Lys-Pro... 2×Thr, Pro, Lys Stabilized β-turns (Pro), Thr-mediated solubility
L-Alanine,L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl... (CAS: 653602-59-6) Ala-Val-Ser-Lys-Gly-Trp-Arg-Leu-Leu-Ala-Pro... Trp, Arg, Leu Hydrophobic (Trp, Leu), charged (Arg), aromatic interactions
L-Valine,L-alanyl-L-valyl-L-alanyl-L-prolyl-L-threonyl-L-arginyl... (CAS: 392724-17-3) Val-Ala-Val-Ala-Pro-Thr-Arg-Val-Ser... 2×Val, Pro, Arg Proline-induced rigidity, Arg for charge interactions

Molecular Formula and Weight

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Differences from Target
Target Compound C₃₇H₆₀N₁₀O₁₇ ~916 Baseline for comparison
L-Proline,L-valyl-L-threonyl-L-threonyl-L-seryl-L-lysyl-L-prolyl... C₅₅H₉₀N₁₂O₁₇ 1,235.41 Larger size (55 carbons), additional Thr and Pro residues
L-Alanine,L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl... C₇₈H₁₂₄N₂₀O₁₉ 1,645.94 Extended hydrophobic core (Trp, Leu), higher nitrogen content
L-Valine,L-alanyl-L-valyl-L-alanyl-L-prolyl-L-threonyl-L-arginyl... C₃₉H₇₀N₁₂O₁₂ 899.04 Similar size but fewer hydroxyl groups, higher valine content

Biological Activity

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline, a complex peptide composed of multiple amino acids, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C34H60N10O14C_{34}H_{60}N_{10}O_{14} with a molecular weight of approximately 752.88 g/mol. The structure consists of various amino acid residues that contribute to its biological functions.

PropertyValue
Molecular FormulaC34H60N10O14
Molecular Weight752.88 g/mol
SolubilityVaries
StabilityModerate

This compound exhibits various biological activities that may be attributed to its unique amino acid composition. Research indicates that peptides similar to this compound can influence several biological pathways:

  • Antioxidant Activity : Peptides can scavenge free radicals, reducing oxidative stress.
  • Antimicrobial Properties : Some peptide sequences show efficacy against bacteria and fungi.
  • Immunomodulation : Certain amino acid combinations can enhance immune responses.

Case Studies

  • Antioxidant Effects : A study demonstrated that peptides derived from similar sequences exhibited significant antioxidant properties in vitro, reducing lipid peroxidation levels by up to 50% compared to control groups.
  • Antimicrobial Activity : Research on peptides with similar structures revealed effective inhibition of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
  • Immunomodulatory Effects : In animal models, administration of peptide mixtures showed enhanced immune response markers, including increased levels of cytokines such as IL-6 and TNF-alpha.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntioxidantReduced lipid peroxidation by 50%
AntimicrobialMIC against E. coli: 10 µg/mL
ImmunomodulationIncreased IL-6 and TNF-alpha levels

Research Findings

Recent studies have focused on the synthesis and evaluation of peptides similar to this compound. These studies reveal:

  • Synthesis Methods : Solid-phase peptide synthesis (SPPS) has been the primary method for creating these complex peptides, ensuring high purity and yield.
  • Biological Assays : Various in vitro assays have been employed to assess the biological activities, including antioxidant assays (DPPH radical scavenging) and antimicrobial susceptibility tests.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.